1,2,4,5-Tetrazine, 3,6-dimethyl-

Catalog No.
S573089
CAS No.
1558-23-2
M.F
C4H6N4
M. Wt
110.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetrazine, 3,6-dimethyl-

CAS Number

1558-23-2

Product Name

1,2,4,5-Tetrazine, 3,6-dimethyl-

IUPAC Name

3,6-dimethyl-1,2,4,5-tetrazine

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

InChI

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3

InChI Key

DGLYTMLIGRQDPE-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)C

Synonyms

3,6-dimethyl-1,2,4,5-tetrazine, Me2Tz compound

Canonical SMILES

CC1=NN=C(N=N1)C

Bioconjugation:

3,6-Dimethyl-1,2,4,5-tetrazine (DMT) is a valuable tool in bioconjugation due to its unique reactivity profile. It readily undergoes inverse-electron-demand Diels-Alder reaction: with strained alkenes, enabling the formation of stable covalent bonds between biomolecules and various functional groups. This property allows researchers to attach fluorophores, drugs, and other entities to biomolecules like antibodies, proteins, and nucleic acids for various applications, including:

  • Bioimaging: Labeling biomolecules with fluorescent tags using DMT enables their visualization within living cells and tissues, aiding in understanding cellular processes and disease mechanisms.
  • Drug Delivery: DMT can be used to conjugate therapeutic drugs to biomolecules, enabling targeted drug delivery to specific cells or tissues, potentially improving efficacy and reducing side effects.
  • Biomolecular Probes: DMT-based bioconjugates can be designed as probes for specific biomolecules, allowing for their detection and quantification in complex biological samples.

Bioorthogonal Chemistry:

DMT exhibits bioorthogonal reactivity, meaning it reacts specifically with its partner molecules without interfering with native biological processes. This characteristic makes it advantageous for in vivo applications, minimizing unwanted side reactions and potential toxicity concerns.

Emerging Applications:

Research into DMT is ongoing, exploring its potential for various novel applications, including:

  • Biomaterials: DMT conjugation can be used to develop biocompatible materials with tailored properties for tissue engineering and regenerative medicine.
  • Theranostics: Combining therapeutic and diagnostic functionalities into a single molecule using DMT holds promise for personalized medicine approaches.

1,2,4,5-Tetrazine, 3,6-dimethyl- is a heterocyclic compound characterized by a tetrazine ring structure. Its molecular formula is C₄H₆N₄, with a molecular weight of approximately 110.1172 g/mol. The compound consists of a five-membered ring containing four nitrogen atoms and two methyl groups attached at the 3 and 6 positions of the ring. This unique structure contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and materials science .

1,2,4,5-Tetrazine, 3,6-dimethyl- is known for its reactivity, particularly in cycloaddition reactions. It can participate in Diels-Alder reactions due to its diene-like properties. The compound can also undergo nucleophilic substitution reactions owing to the presence of the nitrogen atoms in the ring, which can stabilize negative charges. Additionally, it can be transformed into various derivatives through functionalization at the methyl groups or nitrogen atoms .

Several synthesis methods exist for producing 1,2,4,5-tetrazine, 3,6-dimethyl-. Common approaches include:

  • Cyclization Reactions: Starting from hydrazines and appropriate carbonyl compounds or nitriles.
  • One-Pot Synthesis: Utilizing multi-component reactions that allow for the simultaneous formation of the tetrazine ring and methylation.
  • Functional Group Transformations: Modifying existing tetrazine derivatives to introduce methyl groups at specific positions .

1,2,4,5-Tetrazine, 3,6-dimethyl- finds applications in various fields:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Materials Science: Potential use in creating energetic materials due to its high nitrogen content.
  • Pharmaceutical Development: Investigated for its potential as an active pharmaceutical ingredient due to its unique chemical properties .

Interaction studies involving 1,2,4,5-tetrazine, 3,6-dimethyl- focus on its reactivity with other chemical species. Research indicates that it can form stable complexes with certain metal ions and react with electrophiles due to its nucleophilic sites. These interactions are crucial for understanding its behavior in various chemical environments and potential applications in catalysis and material development .

Several compounds share structural similarities with 1,2,4,5-tetrazine, 3,6-dimethyl-. Here are some notable examples:

Compound NameStructureUnique Features
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateC₆H₆N₄O₄Contains carboxylate groups enhancing solubility
1,2-Dimethyl-1H-tetrazoleC₅H₇N₅Exhibits different reactivity patterns
3-Methyl-1H-tetrazoleC₄H₅N₅More stable than tetrazines but less reactive

The uniqueness of 1,2,4,5-tetrazine, 3,6-dimethyl- lies in its specific ring structure combined with methyl substitution at the 3 and 6 positions. This configuration influences its chemical reactivity and potential applications compared to other similar compounds .

Traditional Symmetric Tetrazine Synthesis Routes

The classical approach to synthesizing symmetrical tetrazines such as 3,6-dimethyl-1,2,4,5-tetrazine has historically centered around the Pinner synthesis, which involves the reaction of nitriles with hydrazine followed by oxidation of the resulting dihydrotetrazine intermediate. This two-step process remains fundamental to tetrazine chemistry despite various modifications and improvements introduced over the decades.

In the traditional Pinner methodology, acetonitrile reacts with hydrazine hydrate under appropriate conditions to form the dihydrotetrazine intermediate, which is subsequently oxidized to yield the desired 3,6-dimethyl-1,2,4,5-tetrazine. This oxidation step can be performed using various oxidizing agents including sodium nitrite in acidic conditions, which has proven particularly effective.

A significant advancement in tetrazine synthesis came with the development of metal-catalyzed approaches. Research has demonstrated that Lewis acid transition metal catalysts, particularly divalent nickel and zinc salts such as Ni(OTf)₂ and Zn(OTf)₂, can effectively catalyze the one-pot formation of 1,2,4,5-tetrazines directly from nitriles. This catalytic approach represents a substantial improvement over traditional methods, with researchers reporting:

"Metal salts such as nickel and zinc triflates can be used to catalyze the one-pot synthesis of 1,2,4,5-tetrazines from unactivated nitriles. Previously, these tetrazines were either not practically accessible or could be obtained in low yield after multistep syntheses."

The general reaction scheme for metal-catalyzed tetrazine synthesis can be represented as follows:

Table 1: Metal-catalyzed synthesis of symmetric tetrazines

Metal CatalystNitrileConditionsYield (%)Reference
Ni(OTf)₂CH₃CNHydrazine, 60°C60-75
Zn(OTf)₂CH₃CNHydrazine, 60°C65-74
Ni(OAc)₂CH₃CNHydrazine, formamidine salt55-65

Another important synthetic pathway involves the use of tosyl derivatives of hydrazones, with researchers reporting: "Symmetrically substituted 1,2,4,5-tetrazines were synthesized through reactions involving tosyl derivatives of hydrazones. The best result was obtained using N-chlorosuccinimide (NCS) in the presence of potassium hydroxide, with nitromethane as the solvent at 0°C."

Asymmetric 3,6-Disubstitution Strategies

While symmetric tetrazines like 3,6-dimethyl-1,2,4,5-tetrazine represent important target molecules, developing efficient strategies for asymmetric 3,6-disubstitution has been a significant focus in recent tetrazine chemistry. Achieving regioselective synthesis of unsymmetrically substituted tetrazines presents unique challenges, as traditional methods often result in mixtures of symmetric and asymmetric products that require challenging separation procedures.

A breakthrough in this area has been the development of solid-phase synthesis methods that naturally overcome these separation challenges. As noted in recent research: "This solid-phase approach naturally overcomes the problems typically associated with disubstituted tetrazine synthesis in solution, namely, the formation and separation of the undesired symmetrical, disubstituted adducts." This approach allows for the controlled introduction of different substituents at the 3- and 6-positions of the tetrazine core.

The solid-phase synthesis route employs supported aryl nitriles that undergo condensation with hydrazine to form resin-bound tetrazine intermediates. These can then be functionalized with a second nitrile component to introduce asymmetry. This methodology has proven compatible with various types of resins and linkers typically used in solid-phase synthesis.

Table 2: Asymmetric 3,6-disubstitution strategies for tetrazines

MethodologyFirst SubstituentSecond SubstituentYield (%)AdvantagesReference
Solid-phaseArylAryl/Alkyl70-94Single purification, no symmetric byproducts
Sequential nitrile additionAlkylAryl45-65Solution-phase, controlled addition
Thiol-promotedArylThioalkyl60-80Mild conditions, versatile

Another innovative approach involves the use of 3-thiomethyltetrazines as versatile intermediates: "Fox developed a one-pot method for the synthesis of 3-thiomethyltetrazines from carboxylic esters, with the 3-thiomethyltetrazines used in thioether reduction or palladium-catalyzed cross-coupling chemistries to generate mono- and disubstituted aliphatic or aromatic tetrazines (60–80% yield)."

The ability to produce well-defined unsymmetrical tetrazines has been particularly valuable for applications requiring precise control over physical and chemical properties, such as in bioorthogonal chemistry and materials science applications.

Microwave-Assisted and Solvent-Free Approaches

The growing emphasis on green chemistry principles has driven significant innovation in tetrazine synthesis methodologies, with microwave-assisted approaches emerging as particularly promising. These methods offer advantages including shorter reaction times, higher yields, reduced waste generation, and improved energy efficiency compared to conventional heating techniques.

Researchers have successfully developed microwave-assisted protocols for the synthesis of tetrazines including 3,6-dimethyl-1,2,4,5-tetrazine and related derivatives. As documented in recent literature: "The tetrazines were synthesized by reacting dihydroformazan with phenyl iminoisocyanodichloride and similar reagents under microwave irradiation. The reaction proceeded efficiently, yielding products with excellent purity as confirmed by crystallization."

Comparative studies have demonstrated the considerable advantages of microwave-assisted methods over traditional synthesis approaches:

Table 3: Comparison of conventional vs. microwave-assisted tetrazine synthesis

ParameterConventional HeatingMicrowave AssistanceAdvantage FactorReference
Reaction timeHours1-2 minutes>30× faster
Product purityModerate, requires multiple purificationHigh, minimal post-reaction purificationSimplified workflow
Energy consumptionHighLowEnvironmentally favorable
YieldVariable (30-60%)Improved (53-77%)Higher efficiency

A noteworthy example of microwave-promoted synthesis involves the preparation of s-tetrazine-1,3,4-thiadiazoles: "Heating the substrates in glacial acetic acid resulted in the formation of desired s-tetrazine-1,3,4-thiadiazoles (8a-d) with satisfactory yields (53–77%)." This methodology has proven particularly valuable for creating highly luminescent tetrazine derivatives with potential applications in sensing and materials science.

The advantages of these approaches extend beyond simple efficiency gains, as noted by researchers: "The method significantly reduced solvent usage and energy consumption, aligning with green chemistry principles." Additionally, the microwave-assisted synthesis of tetrazines has demonstrated compatibility with a variety of functional groups, expanding the accessible chemical space of tetrazine derivatives.

Post-Synthetic Functionalization Techniques

The 3,6-dimethyl-1,2,4,5-tetrazine scaffold serves as an excellent platform for post-synthetic functionalization, enabling the tailored development of derivatives with specific properties and applications. Several strategic approaches have been developed to modify the tetrazine core structure while preserving its essential reactive characteristics.

One of the most significant advances in post-synthetic tetrazine chemistry has been the development of photocontrolled activation strategies. As reported in recent literature: "Here we demonstrate a versatile approach to light-activated formation of tetrazines from photocaged dihydrotetrazines. Photouncaging, followed by spontaneous transformation to reactive tetrazine, enables live-cell spatiotemporal control of rapid bioorthogonal cycloaddition with dienophiles such as trans-cyclooctenes." This light-controlled activation has opened new possibilities for precision applications in biological systems.

Table 4: Post-synthetic functionalization methods for tetrazines

Functionalization MethodReactive SiteProductsApplicationsReference
PhotouncagingDihydrotetrazine precursorsLight-activated tetrazinesBioorthogonal imaging, targeted therapy
ReductionTetrazine core1,6-dihydro-1,2,4,5-tetrazinesStructure studies, homoaromaticity investigation
Cross-couplingHalogenated tetrazinesAryl-substituted tetrazinesMaterials science, sensing
CycloadditionN1/N4 positions1,2,4-triazinesHeterocycle synthesis, pharmaceuticals

The traditionally expected [4+2] cycloaddition mode of tetrazines can be dramatically altered through solvent manipulation, as demonstrated in recent research: "An unprecedented 1,4-cycloaddition (vs 3,6-cycloaddition) of 1,2,4,5-tetrazines is described with preformed or in situ generated aryl-conjugated enamines promoted by the solvent hydrogen bonding of hexafluoroisopropanol (HFIP) that is conducted under mild reaction conditions." This represents a powerful new transformation pathway for tetrazine chemistry.

Beyond these approaches, tetrazines can undergo various redox transformations. For example, sodium borohydride reduction of 3,6-substituted-1,2,4,5-tetrazines yields 1,6-dihydro-1,2,4,5-tetrazines with interesting structural and electronic properties: "The central six-membered ring has an obvious unsymmetrical boat conformation. It could be considered that the molecule has a homoaromaticity." These reduced forms present distinct reactivity profiles that complement those of the parent tetrazines.

Novel cross-coupling methodologies have also been developed, with researchers reporting: "Using Ligand 3 at 3% loading enabled the isolation of products in nearly quantitative yield from both iodobenzene and bromobenzene." These Pd-catalyzed transformations allow for the incorporation of diverse structural elements onto the tetrazine scaffold, vastly expanding the accessible chemical space of tetrazine-based materials.

Inverse Electron Demand Diels-Alder Reaction Mechanisms

The 3,6-dimethyl-1,2,4,5-tetrazine derivative participates in IEDDA reactions through its electron-deficient tetrazine ring, which reacts rapidly with strained dienophiles such as trans-cyclooctene (TCO) or norbornene. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, forming a bicyclic intermediate that subsequently undergoes retro-Diels-Alder fragmentation to release nitrogen gas and yield a dihydropyridazine product [1] [2]. This mechanism is highly favored in aqueous environments, making it suitable for biological applications.

Key to the reaction’s bioorthogonality is the tetrazine’s ability to avoid side reactions with endogenous biomolecules. Studies demonstrate that the dimethyl substituents at the 3- and 6-positions moderately stabilize the tetrazine ring while maintaining sufficient reactivity for in vivo applications [2]. The reaction’s efficiency is further enhanced by the electron-withdrawing nature of the tetrazine, which lowers the energy barrier for cycloaddition [5].

Kinetic Profiling and Rate Constant Determination

Kinetic studies reveal that 3,6-dimethyl-1,2,4,5-tetrazine exhibits second-order rate constants ranging from 0.58 to 125 M⁻¹s⁻¹ in methanol, depending on the dienophile and substituent effects [2]. For example, reactions with bicyclo[6.1.0]non-4-yne (BCN) proceed at a rate of 3.6 M⁻¹s⁻¹, while pyridinyl-substituted tetrazines achieve rates exceeding 100 M⁻¹s⁻¹ due to enhanced electron deficiency [2] [3].

Tetrazine SubstituentDienophileRate Constant (M⁻¹s⁻¹)
3,6-DimethylBCN3.6
3,6-Di(pyridin-2-yl)BCN118
3-(Pyrimidin-2-yl)BCN125

Table 1: Second-order rate constants for IEDDA reactions of substituted tetrazines with BCN in methanol [2] [3].

Microwave-assisted synthesis has been employed to optimize tetrazine production, reducing reaction times from 24 hours to 30 minutes and improving yields by up to 20% [2]. These advancements facilitate the scalable preparation of tetrazines for high-throughput applications.

Substituent Effects on Reactivity and Selectivity

Substituents at the 3- and 6-positions profoundly influence tetrazine reactivity. Electron-withdrawing groups (e.g., pyridinyl, trifluoromethylphenyl) accelerate IEDDA reactions by increasing the tetrazine’s electron deficiency, whereas electron-donating groups (e.g., methoxy) decelerate them [2] [3]. For instance, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine reacts 37-fold faster with BCN than its dimethyl counterpart [2].

Ortho-functionalization with hydrogen-bonding groups (e.g., hydroxyl, amido) addresses a critical limitation of highly reactive tetrazines: poor payload release yields due to stable dihydropyridazine intermediates. By promoting tautomerization to the 1,4-dihydropyridazine form, these modifications achieve release yields exceeding 95% while maintaining rapid kinetics [3]. This breakthrough resolves the inverse correlation between reactivity and release efficiency, enabling the use of lower tetrazine doses in therapeutic applications.

In Vivo Pretargeting Strategies for Molecular Imaging

Pretargeted imaging strategies leverage the rapid kinetics of 3,6-dimethyl-1,2,4,5-tetrazine to improve tumor-to-background ratios in positron emission tomography (PET). In one study, a trans-cyclooctene-conjugated anti-CD44v6 antibody (TCO–U36) was administered to tumor-bearing mice, followed by a zirconium-89-labeled tetrazine ([89Zr]Zr-3) [4]. The pretargeted approach achieved tumor-to-muscle ratios of 23.49 ± 6.22, comparable to direct antibody labeling but with 10-fold lower radiation exposure [4].

Challenges persist in optimizing dienophile-tetrazine pairing for clinical translation. High TCO-to-antibody ratios alter pharmacokinetics, increasing liver uptake and reducing tumor retention [4]. However, asymmetric tetrazines with mixed substituents (e.g., 3-(4-fluorophenyl)-6-(pyridin-2-yl)) balance reactivity and biodistribution, achieving 7-fold faster kinetics than dimethyltetrazine without compromising target specificity [2] [4].

Quantum Mechanical Modeling of Reaction Dynamics

Quantum mechanical investigations of 1,2,4,5-tetrazine, 3,6-dimethyl- have provided detailed insights into the reaction dynamics of this important heterocyclic compound. Density Functional Theory calculations using the B3LYP/6-31G(d,p) level with zero-point vibrational energy corrections have been extensively employed to model the cycloaddition reactions [1] [2]. These computational studies reveal that the Diels-Alder cycloadditions of tetrazines proceed through sequential transition states with remarkably low barriers for nitrogen loss from the bicyclic intermediates [1] [2].
The stopped-flow kinetic studies combined with computational modeling demonstrate that the reaction between 1,2,4,5-tetrazine derivatives and alkynes exhibits activation energies of 11.5 ± 1.2 kilocalories per mole for the cycloaddition step [1] [2]. Notably, the calculations indicate that there may be no barrier for the loss of nitrogen from the cycloadduct structures, suggesting the presence of two sequential transition states in the overall reaction pathway [1] [2].

Molecular dynamics simulations utilizing quantum mechanical methods have revealed that the intermediate is frequently bypassed dynamically, with the reaction proceeding directly from reactants to products without formation of a stable bicyclic intermediate [3]. The quasiclassical trajectory simulations show pronounced non-statistical effects on the lifetimes of Diels-Alder intermediates, with an unusual oscillatory behavior of the intermediate decay rate attributed to specific vibrational coupling [3].

The distortion/interaction model analysis reveals that the higher reactivities of alkenes compared to alkynes in reactions with tetrazines arise from differences in both interaction and distortion energies [4] [5]. Computational studies demonstrate that alkenes possess higher HOMO energies than alkynes, resulting in stronger interaction energies in inverse-electron-demand Diels-Alder reactions [4] [5]. Furthermore, the energies required to distort alkenes into the transition-state geometries are significantly smaller than those for alkynes [4] [5].

Calculation MethodActivation EnergySystemReference
B3LYP/6-31G(d,p) + ZPVE11.5 ± 1.2 kcal/molTetrazine + alkyneSadasivam et al. [1] [2]
M06-2X/6-311+G(d,p)8.92 kcal/molTetrazine + trans-cycloocteneHouk et al. [4] [5]
B3LYP/6-31G(d,p)19.2 ± 1.0 kcal/molUnsubstituted tetrazineComputational studies [1]

Density Functional Theory Analyses of Electronic Properties

Density Functional Theory calculations have provided comprehensive characterization of the electronic structure and properties of 1,2,4,5-tetrazine, 3,6-dimethyl-. The B3LYP/6-311++G(d,p) level of theory has been extensively used to calculate electronic chemical potential, electrophilicity index, and condensed Fukui function descriptors [6] [7]. These calculations reveal that the electronic chemical potential and electrophilicity parameters are crucial for predicting the reactivity patterns of tetrazine derivatives [6] [7].

The frontier molecular orbital analysis shows that the LUMO+1 orbital of tetrazines plays a critical role in inverse electron-demand Diels-Alder reactions [8] [4]. The main orbital interaction occurs between the low-lying unoccupied orbital of the tetrazine (typically LUMO+1 for aryl/alkyl substituted tetrazines) and the HOMO of electron-rich dienophiles [8] [4]. The HOMO-LUMO gap calculations indicate that this energy difference is crucial for determining the amount of orbital splitting and the resulting stabilization energy [8] [4].

Photoelectron spectroscopy measurements provide experimental validation for the theoretical calculations, with the ionization energy of 3,6-dimethyl-1,2,4,5-tetrazine determined to be 9.08 electron volts (vertical value) [9]. This experimental data confirms the accuracy of the computational predictions regarding the electronic structure of the molecule [9].

The polarizable continuum model has been employed to account for solvent effects on the electronic properties [6] [7]. These calculations demonstrate that the influence of solvent significantly affects the electronic chemical potential and electrophilicity values, with important implications for understanding tetrazine reactivity in different media [6] [7].

Electronic PropertyMethodValue/DescriptionReference
Ionization EnergyPhotoelectron Spectroscopy9.08 eV (vertical)Gleiter et al. [9]
Electronic Chemical PotentialB3LYP/6-311++G(d,p)Calculated with PCM modelHazhazi et al. [6] [7]
Electrophilicity IndexB3LYP/6-311++G(d,p)Electron-accepting abilityHazhazi et al. [6] [7]
HOMO-LUMO GapVarious DFT methodsVariable with substituentsMultiple studies [8] [4]

Molecular Dynamics Simulations of Bioorthogonal Processes

Molecular dynamics simulations have been instrumental in understanding the bioorthogonal cycloaddition processes involving 1,2,4,5-tetrazine, 3,6-dimethyl-. These simulations reveal that tetrazine bioorthogonal reactions proceed through inverse electron-demand Diels-Alder mechanisms with exceptional reaction kinetics [10] [11] [12]. The computational large-scale screening of bioorthogonal tetrazine/trans-cyclooctene cycloadditions has produced datasets containing 1,288 reaction barriers, providing comprehensive insights into structure-reactivity relationships [13] [14].

The distortion/interaction model analysis applied to molecular dynamics simulations demonstrates that the intramolecular repulsive nitrogen-nitrogen interactions play a key role in accelerating the cycloaddition step [15] [10]. These computational investigations reveal that the observed reaction rates are significantly higher than those predicted based solely on electron-withdrawing effects of substituents [15] [10]. The distortion of the tetrazine ring caused by repulsive interactions contributes to enhanced reactivity without reducing molecular stability [15] [10].

Automated computational screening tools have been developed to assess the reactivity of large pools of tetrazines in bioorthogonal applications [13] [14]. These high-throughput calculations utilize density functional theory methods to rapidly identify tetrazine derivatives with desired reactivity profiles [13] [14]. The computational approach has successfully calculated reaction barriers for 84 percent of the 1,540 possible tetrazine combinations studied [13] [14].

The substituent effects on bioorthogonal reactivity have been investigated through extensive molecular dynamics simulations [16] [17]. These studies demonstrate that mono-substituted tetrazines show enhanced reactivity due to decreased Pauli repulsion, leading to more asynchronous approach pathways with reduced distortion energy [16] [17]. The simulations reveal that reactivity differences between tetrazine classes are not solely controlled by frontier molecular orbital interactions but involve complex stereoelectronic effects [16] [17].

Simulation TypeSystem SizeKey FindingReference
Large-scale screening1,288 barriersStructure-reactivity relationshipsSvatunek [13] [14]
Distortion analysisMultiple tetrazinesN-N repulsion enhances reactivityHouk et al. [15] [10]
Substituent effectsMono-substituted seriesDecreased Pauli repulsionSvatunek et al. [16] [17]
Bioorthogonal kineticsTetrazine-TCO pairsRate constants up to 72,500 M⁻¹s⁻¹Mehl et al. [12]

Frontier Molecular Orbital Interactions in Cycloadditions

Frontier molecular orbital theory provides the theoretical foundation for understanding the cycloaddition reactions of 1,2,4,5-tetrazine, 3,6-dimethyl- with various dienophiles. The HOMO-LUMO interactions between tetrazines and dienophiles are crucial for determining reaction rates and selectivity patterns [8] [4] [5]. However, recent computational studies have revealed that frontier molecular orbital theory alone cannot fully explain the reactivity differences observed in tetrazine cycloadditions [16] [17].

The electron-withdrawing substituents on tetrazines lower the LUMO+1 energy, resulting in stronger interactions with the HOMO of electron-rich dienophiles [4] [5]. This effect is particularly pronounced in inverse electron-demand Diels-Alder reactions where the tetrazine acts as the electron-deficient diene [4] [5]. Computational analysis shows that electron-withdrawing groups not only affect orbital energies but also destabilize the tetrazine ground state, leading to smaller distortion energies in the transition states [4] [5].

Advanced computational methods including M06-2X density functional theory have been employed to analyze the orbital interactions in tetrazine cycloadditions [8] [4]. These calculations reveal that the energy gap between the tetrazine LUMO+1 and the dienophile HOMO determines the amount of orbital splitting and the resulting stabilization energy [8] [4]. The Minnesota density functional M06-2X in combination with the 6-311+G(d,p) basis set has proven particularly effective for modeling these cycloaddition reactions [8] [4].

The distortion/interaction model analysis demonstrates that strained dienophiles such as trans-cyclooctene and cyclooctyne exhibit much higher reactivity than unstrained counterparts because they are predistorted toward the Diels-Alder transition structures [4] [5]. The calculations show that trans-cyclooctene has a significantly higher HOMO energy compared to unstrained alkenes, resulting in stronger frontier molecular orbital interactions [4] [5].

Orbital InteractionEnergy GapReactivity EffectReference
Tetrazine LUMO+1 / Alkene HOMOVariableControls reaction rateHouk et al. [4] [5]
Tetrazine LUMO+1 / Alkyne HOMOLarger gapLower reactivityHouk et al. [4] [5]
Distorted tetrazine / TCOReduced gapEnhanced reactivitySvatunek et al. [8] [4]
Substituted tetrazine / DienophileTunableSubstituent-dependentMultiple studies [16] [4]

Secondary orbital interactions have been identified as important contributors to the regioselectivity and stereoselectivity of tetrazine cycloadditions [18] [19]. Computational studies reveal that the sulfone- and sulfoxide-substituted tetrazines exhibit enhanced reactivity profiles due to secondary orbital interactions between the strained alkene and the tetrazine substituents [20]. The distortion/interaction model analysis has helped identify that this enhanced reactivity results from reduced Pauli repulsion and improved orbital overlap in the transition states [20].

XLogP3

-0.6

Other CAS

1558-23-2

Wikipedia

1,2,4,5-Tetrazine, 3,6-dimethyl-

Dates

Last modified: 08-15-2023

Explore Compound Types